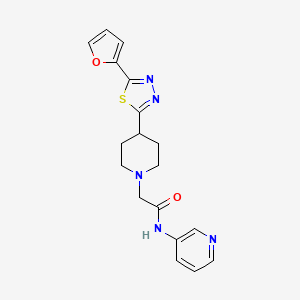

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5 and a piperidin-1-yl moiety at position 2. The furan and pyridine rings contribute to its aromaticity and electronic properties, which may influence biological activity, such as kinase inhibition or anticancer effects .

Properties

IUPAC Name |

2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c24-16(20-14-3-1-7-19-11-14)12-23-8-5-13(6-9-23)17-21-22-18(26-17)15-4-2-10-25-15/h1-4,7,10-11,13H,5-6,8-9,12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCELDCOZOIMVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. The process may begin with the preparation of intermediate compounds, such as furan derivatives, thiadiazole derivatives, and piperidine derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Reaction conditions might include the use of solvents, catalysts, and temperature control to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous-flow reactors. The process optimization focuses on maximizing yield and purity while minimizing waste and energy consumption. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized under specific conditions to form new derivatives.

Reduction: : It can be reduced to modify the functional groups attached to the core structure.

Substitution: : The compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the presence of catalysts to facilitate the desired chemical transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation might yield furan-derived ketones, while reduction could produce alcohol derivatives

Scientific Research Applications

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide has significant potential in various fields of scientific research:

Chemistry: : It serves as a versatile intermediate for the synthesis of more complex molecules and polymers.

Biology: : The compound's biological activity can be harnessed for studying enzyme interactions and cellular processes.

Medicine: : It has potential therapeutic applications, particularly in designing drugs targeting specific molecular pathways.

Industry: : The compound can be used in the development of materials with unique properties, such as high-performance polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide exerts its effects is often linked to its ability to interact with specific molecular targets. These targets might include enzymes, receptors, or nucleic acids. The compound's structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved could range from inhibiting enzyme activity to blocking receptor sites, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with analogs bearing variations in substituents, cores, or side chains. Key differences include substituent groups (e.g., benzylthio, trifluoromethylphenyl) and heterocyclic systems (e.g., piperidine vs. piperazine), which influence solubility, melting points, and bioactivity.

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a novel derivative that combines the structural features of furan, thiadiazole, piperidine, and pyridine. This unique combination suggests potential biological activities that warrant detailed investigation.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the piperidine and pyridine moieties.

Antimicrobial Activity

Research indicates that derivatives containing 1,3,4-thiadiazole structures exhibit a broad spectrum of antimicrobial activity. For instance, compounds with similar frameworks have demonstrated significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The incorporation of furan moieties has been shown to enhance these effects, making such compounds promising candidates for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied. Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . Mechanistic studies suggest that these compounds may induce apoptosis and disrupt cell cycle progression.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups (EWGs) in specific positions on the aromatic rings has been linked to increased potency against cancer and microbial targets. For example:

- Furan Substituents : Compounds with furan rings often show enhanced antimicrobial activity compared to those without.

- Thiadiazole Ring : The thiadiazole moiety contributes significantly to bioactivity by facilitating interactions with biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives found that those with furan substitutions exhibited greater antibacterial activity than standard antibiotics like ampicillin . The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis.

- Cytotoxicity in Cancer Models : Another investigation reported that a related compound induced apoptosis in MCF-7 cells through activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Alkylation of thiadiazole precursors using α-chloroacetamides in the presence of KOH, as demonstrated in the synthesis of analogous thiadiazole-acetamide derivatives .

- Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or condensation reactions. For example, Paal-Knorr condensation has been used to modify triazole rings into pyrrolium fragments in structurally related compounds .

- Purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures) ensures high purity. Structural confirmation via 1H NMR, IR, and LC-MS is critical .

Q. How is the structural integrity of this compound validated in academic research?

Key analytical techniques include:

- Spectroscopy : 1H NMR (for proton environments), IR (functional group identification), and LC-MS (molecular weight confirmation) .

- Elemental Analysis : To verify C, H, N, and S content, ensuring stoichiometric accuracy .

- X-ray Crystallography : For unambiguous confirmation of 3D structure, though this requires high-quality single crystals .

Q. What physicochemical properties are critical for experimental design?

Relevant properties include:

- LogP : Predicts lipophilicity; computational tools (e.g., PubChem data) estimate LogP ~2.5–3.5, suggesting moderate membrane permeability .

- pKa : Acid dissociation constants (e.g., ~4.5–5.5 for thiadiazole protons) influence solubility and reactivity in biological buffers .

- Hydrogen Bonding : 3–5 hydrogen bond acceptors/donors (calculated) guide solvent selection and formulation strategies .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- PASS Program : Predicts potential antimicrobial or anti-inflammatory activity based on structural analogs. For example, thiadiazole derivatives show anti-exudative activity in rodent models .

- Molecular Docking : Targets enzymes like cyclooxygenase-2 (COX-2) or kinases. The furan-thiadiazole moiety may interact with hydrophobic pockets, while the pyridinyl group facilitates π-π stacking .

- ADMET Prediction : Tools like SwissADME assess metabolic stability, with the trifluoromethyl group (if present) enhancing resistance to oxidative degradation .

Q. What experimental models are suitable for evaluating anti-exudative activity?

- In Vivo Models : White rat carrageenan-induced paw edema, with dose ranges of 10–100 mg/kg. Activity is quantified by reduction in edema volume compared to controls (e.g., indomethacin) .

- In Vitro Models : Lipoxygenase (LOX) or COX-2 inhibition assays. IC50 values are determined via spectrophotometric methods .

Q. How can researchers resolve contradictions in biological activity data?

- Dose-Response Replication : Ensure consistent dosing and administration routes across studies.

- Structural Analog Comparison : Compare results with analogs like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, which exhibit dose-dependent anti-exudative effects .

- Computational Validation : Re-dock the compound against alternative protein conformations to identify binding mode variability .

Q. What strategies optimize the compound’s pharmacokinetic profile?

- Prodrug Design : Esterification of the acetamide group to enhance oral bioavailability.

- Nanocarrier Systems : Liposomal encapsulation improves solubility, as demonstrated for similar piperidine-thiadiazole hybrids .

- Metabolic Stability Assays : Liver microsome studies identify vulnerable sites (e.g., furan ring oxidation) for targeted structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.